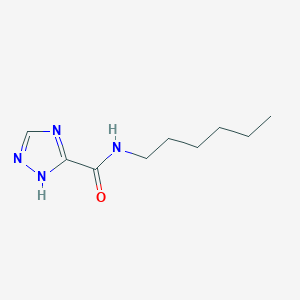

N-hexyl-1H-1,2,4-triazole-5-carboxamide

Description

Overview of the 1,2,4-Triazole (B32235) Scaffold in Modern Chemical Synthesis

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal chemistry and drug design, valued for its unique chemical properties and biological versatility. jopir.inresearchgate.net The stability of the triazole ring is attributed to its aromaticity, where a sextet of π-electrons is delocalized across the ring. ijprajournal.com

1,2,4-triazoles are considered "privileged scaffolds" because they are integral to a wide array of clinically used drugs. nih.gov Their utility stems from several key features:

Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov

Dipole Character: The arrangement of nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility and binding affinity. nih.gov

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.gov

Bioisosterism: The 1,2,4-triazole nucleus can act as a bioisostere for other functional groups, such as amides, esters, and carboxylic acids, allowing chemists to modify a molecule's properties while retaining its biological activity. nih.gov

Due to these favorable characteristics, the 1,2,4-triazole motif is found in drugs with a broad spectrum of pharmacological activities. jopir.inijprajournal.com

Reported Pharmacological Activities of 1,2,4-Triazole Derivatives

| Activity | Examples of Drug Classes/Compounds |

|---|---|

| Antifungal | Fluconazole, Itraconazole, Voriconazole nih.govnih.gov |

| Antibacterial | Various fused 1,2,4-triazolo[3,4-b] jopir.inijprajournal.comnih.govthiadiazines nih.gov |

| Anticancer | Letrozole, Anastrozole nih.gov |

| Antiviral | Ribavirin nih.govmdpi.com |

| Anticonvulsant | Triazolam, Estazolam nih.govmdpi.com |

| Anti-inflammatory | Various synthesized derivatives nih.gov |

Significance of the Carboxamide Functional Group in Organic Chemistry

The carboxamide group, also known as an amide group, consists of a carbonyl group (C=O) directly bonded to a nitrogen atom. wisdomlib.orgpressbooks.pub This functional group is of paramount importance in both organic chemistry and biology. In nature, it forms the peptide bonds that link amino acids together to create proteins. masterorganicchemistry.com

In the context of synthetic chemistry and drug design, the carboxamide group is a versatile functional group for several reasons:

Structural Rigidity: The delocalization of the nitrogen's lone pair of electrons into the carbonyl group gives the C-N bond partial double-bond character. This restricts rotation, making the amide group planar and relatively rigid, which can be crucial for locking a molecule into a specific conformation for receptor binding.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen). masterorganicchemistry.com This allows for specific and strong interactions with biological macromolecules.

Chemical Stability: Amides are generally stable and less reactive than other carboxylic acid derivatives like esters or acid chlorides. masterorganicchemistry.com This stability is advantageous for drug molecules that need to survive physiological conditions.

Modulation of Properties: The presence of a carboxamide group influences a molecule's polarity, solubility, and electronic distribution, all of which are critical for its pharmacokinetic and pharmacodynamic profile. solubilityofthings.com

The synthesis of amides is a fundamental transformation in organic chemistry, often achieved by reacting an amine with a carboxylic acid derivative such as an acyl chloride or an ester. masterorganicchemistry.com

Rationalizing the Hexyl Moiety in N-hexyl-1H-1,2,4-triazole-5-carboxamide Design

The hexyl moiety is a simple, unbranched six-carbon alkyl chain. In drug design, the inclusion of alkyl groups, such as the hexyl group, is a common strategy to modulate a molecule's physicochemical properties, particularly its lipophilicity (hydrophobicity).

The primary role of the hexyl chain in the structure of this compound is to increase its lipophilic character. vulcanchem.com This has several important implications for its potential behavior as a bioactive agent:

Membrane Permeability: Biological membranes are composed of lipid bilayers. Increasing a molecule's lipophilicity can enhance its ability to pass through these membranes, which is crucial for drug absorption and distribution to target tissues.

Solubility: The hydrophobic nature of the hexyl group decreases the molecule's solubility in aqueous environments while increasing its solubility in nonpolar environments. This balance is critical for a drug's formulation and its ability to travel through the bloodstream and interact with cellular targets.

By attaching the hexyl chain to the amide nitrogen, the design systematically modifies the properties of the parent 1H-1,2,4-triazole-5-carboxamide molecule, aiming to optimize its interaction with biological systems.

Current Research Trajectories for this compound Analogues

Current research involving structures analogous to this compound focuses on the synthesis of libraries of related compounds to explore their therapeutic potential. The general strategy involves modifying each of the three core components: the triazole ring, the linker (carboxamide), and the appended group (hexyl chain).

Recent studies on 1,2,4-triazole carboxamide derivatives have shown promising activity in several areas, particularly oncology. For instance, researchers have synthesized and evaluated various 5-substituted 1,2,4-triazole-3-carboxamides for their cytotoxic effects against different cancer cell lines. researchgate.net Studies have explored how different alkyl and aryl groups attached to the triazole or carboxamide functionality impact biological activity. For example, the synthesis of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides revealed that certain long-chain derivatives, such as n-decyloxymethyl derivatives, induced leukemia cell death at low micromolar concentrations. mdpi.com

The research trajectory for these analogues often involves:

Combinatorial Synthesis: Creating a diverse range of molecules by varying the substituents on the triazole ring and the nature of the group attached to the carboxamide. This includes using different alkyl chain lengths, introducing aromatic rings, or adding other functional groups. mdpi.com

Biological Screening: Testing these new compounds against various biological targets. In recent years, a significant focus has been on their potential as anticancer agents, with screening assays designed to measure cytotoxicity against cell lines like HeLa, PANC-1, and A-549. researchgate.netijpsdronline.com

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in the chemical structure affect biological activity. For example, studies might compare the efficacy of a hexyl-substituted compound with that of a methyl-, butyl-, or phenyl-substituted analogue to understand the optimal properties for a desired therapeutic effect. drugdesign.org

These research efforts suggest that analogues of this compound are being actively investigated as lead compounds for the development of new therapeutic agents, particularly in the field of oncology. researchgate.netijpsdronline.com

Structure

3D Structure

Properties

CAS No. |

879774-90-0 |

|---|---|

Molecular Formula |

C9H16N4O |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-hexyl-1H-1,2,4-triazole-5-carboxamide |

InChI |

InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-9(14)8-11-7-12-13-8/h7H,2-6H2,1H3,(H,10,14)(H,11,12,13) |

InChI Key |

NTPKDNQDGWXUIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=NC=NN1 |

solubility |

21.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Hexyl 1h 1,2,4 Triazole 5 Carboxamide

Retrosynthetic Analysis of N-hexyl-1H-1,2,4-triazole-5-carboxamide

A retrosynthetic analysis of this compound suggests several potential disconnections to identify viable starting materials. The most logical disconnection points are the amide bond and the C-N bonds within the triazole ring.

Disconnection of the Amide Bond:

A primary retrosynthetic step involves the disconnection of the amide bond, leading to 1H-1,2,4-triazole-5-carboxylic acid (or a reactive derivative such as an acyl chloride or ester) and hexylamine (B90201). This approach simplifies the synthesis to the formation of the core triazole carboxylic acid, followed by a standard amidation reaction.

Disconnection of the Triazole Ring:

Further disconnection of the 1H-1,2,4-triazole-5-carboxylic acid ring suggests several precursor combinations. A common strategy for constructing the 1,2,4-triazole (B32235) ring involves the cyclization of a thiosemicarbazide (B42300) derivative. This leads back to simpler, more readily available starting materials. For instance, the triazole ring can be conceptually deconstructed to a hydrazide and an isothiocyanate, which can be further simplified. This analysis provides a roadmap for a multi-step synthesis from basic precursors.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, conventional synthetic routes would likely involve a multi-step sequence.

A plausible multi-step synthesis could commence with the reaction of a simple hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then undergo base-catalyzed intramolecular cyclization to yield a 1,2,4-triazole-3-thione. Subsequent functional group manipulations would be necessary to introduce the carboxamide and remove the thione group.

Alternatively, the synthesis could begin with the formation of the 1,2,4-triazole ring with a different substituent at the 5-position, which can later be converted to the desired carboxamide. For example, starting with a 5-alkyl or 5-aryl substituted triazole, a series of oxidation and functional group interconversion steps could lead to the target molecule.

Throughout a multi-step synthesis, the optimization of reaction conditions is critical to maximize yield and ensure the desired regioselectivity. Key parameters to consider include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants. For the cyclization step to form the triazole ring, the strength of the base and the reaction temperature can significantly influence the reaction rate and the formation of byproducts. Similarly, in the final amidation step, the choice of coupling agent and reaction conditions will be crucial for achieving a high yield of the desired this compound.

The introduction of the N-hexyl chain and the carboxamide functionality can be achieved at different stages of the synthesis.

Late-Stage Amidation: A common and efficient strategy is to synthesize the 1H-1,2,4-triazole-5-carboxylic acid core first. This can then be converted to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with hexylamine to form the final amide bond. This approach is often preferred as it allows for the diversification of the amide substituent at a late stage in the synthesis.

Early-Stage Incorporation: It is also conceivable to introduce the hexyl group at an earlier stage. For instance, a precursor already containing the N-hexyl-carboxamide moiety could be used in the ring-forming reaction. However, this approach may be more challenging due to potential interferences of the functional groups with the cyclization conditions.

Modern and Green Synthetic Methodologies Applicable to this compound Synthesis

In recent years, modern synthetic methodologies have focused on improving efficiency and reducing the environmental impact of chemical processes. These approaches can be applied to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. mdpi.com The formation of the 1,2,4-triazole ring, which often requires prolonged heating under conventional conditions, can be significantly expedited using microwave irradiation. isres.org This technique can lead to higher yields, shorter reaction times, and often cleaner reaction profiles. For the synthesis of this compound, the cyclization step to form the triazole ring would be a prime candidate for optimization using MAOS. A study on the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles demonstrated the effectiveness of microwave-induced cyclodehydration. isres.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Formation

| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Often higher |

| Byproduct Formation | Can be significant | Often reduced |

| Solvent Usage | Can be high | Often reduced |

Catalyst-Free and Solvent-Free Reaction Protocols

In recent years, the development of catalyst-free and solvent-free synthetic methods has gained significant attention due to their alignment with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. For the synthesis of 1,2,4-triazole derivatives, several such protocols have been reported, often employing thermal or microwave-assisted conditions to drive the reactions.

One common catalyst-free approach involves the reaction of hydrazides with various reagents under neat conditions. For instance, the synthesis of substituted 1,2,4-triazoles can be achieved by heating a mixture of a hydrazide and formamide (B127407) under microwave irradiation without any catalyst. This method offers advantages such as short reaction times, high yields, and excellent functional group tolerance. While a direct synthesis of this compound using this specific method has not been detailed, the general applicability suggests its potential as a viable synthetic route.

Another catalyst-free strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, the cyclization of acyl/aroyl substituted thiosemicarbazides can lead to the formation of 1,2,4-triazole-5-thiones, which can be further functionalized. dergipark.org.tr This process can often be carried out under thermal conditions without the need for a catalyst.

Solvent-free reactions, often facilitated by microwave irradiation, provide an efficient alternative to conventional heating. These reactions can lead to a significant reduction in reaction times, from hours to minutes, and often result in higher yields. The synthesis of 3,5-disubstituted-1,2,4-triazoles has been reported via the direct reaction of nitriles and hydrazides under microwave irradiation in the absence of a solvent. This approach could potentially be adapted for the synthesis of the target compound by selecting the appropriate nitrile and hydrazide precursors.

The table below summarizes some examples of catalyst-free and solvent-free methods for the synthesis of 1,2,4-triazole derivatives, highlighting the reaction conditions and outcomes.

| Precursors | Reaction Conditions | Product Type | Yield | Reference |

| Hydrazides and Formamide | Microwave irradiation, neat | Substituted 1,2,4-triazoles | High | |

| Acyl/Aroyl Substituted Thiosemicarbazides | Thermal, neat | 1,2,4-Triazole-5-thiones | Good | dergipark.org.tr |

| Nitriles and Hydrazides | Microwave irradiation, solvent-free | 3,5-Disubstituted 1,2,4-triazoles | Good | |

| Aminoguanidine Bicarbonate and Carboxylic Acids | Microwave irradiation, solvent-free (for liquids) | 5-Substituted 3-amino-1,2,4-triazoles | High | mdpi.com |

Applications of Click Chemistry in 1,2,4-Triazole Synthesis and N-hexyl Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. While the direct synthesis of the 1,2,4-triazole ring via a "click" reaction is not as established as that for its 1,2,3-isomer, the principles of click chemistry can be applied to the functionalization of pre-formed 1,2,4-triazole scaffolds.

The primary application of click chemistry in the context of 1,2,4-triazoles involves the introduction of various substituents, including alkyl chains like the N-hexyl group, onto a triazole core that has been pre-functionalized with an azide (B81097) or alkyne group. For instance, a 1H-1,2,4-triazole-5-carboxamide core could be synthesized with a precursor to an azide or an alkyne at the desired position. Subsequent reaction with a corresponding hexyl-alkyne or hexyl-azide via CuAAC would then efficiently introduce the N-hexyl group. This modular approach allows for the rapid generation of a library of derivatives for various applications.

While the direct formation of the 1,2,4-triazole ring is not a canonical click reaction, related [3+2] cycloaddition reactions are fundamental to its synthesis. These reactions, however, often require more stringent conditions than those typically associated with click chemistry.

The functionalization of a pre-existing 1,2,4-triazole ring using click chemistry can be envisioned in several ways:

N-Functionalization: A 1,2,4-triazole can be functionalized with a linker containing an azide or alkyne. This can then be "clicked" with a hexyl-containing counterpart.

C-Functionalization: If the triazole ring itself bears an azide or alkyne substituent at one of the carbon atoms, this can be a handle for introducing the hexyl group or other functionalities.

The following table illustrates the potential application of click chemistry for the functionalization of a triazole core, which could be adapted for the synthesis of derivatives of this compound.

| Triazole Precursor | Click Reaction Partner | Catalyst | Resulting Linkage |

| Azide-functionalized triazole | Hexyl-alkyne | Copper(I) | 1,2,3-Triazole linkage to the hexyl group |

| Alkyne-functionalized triazole | Hexyl-azide | Copper(I) | 1,2,3-Triazole linkage to the hexyl group |

Derivatization and Structural Modification of the this compound Core

The core structure of this compound offers multiple sites for derivatization and structural modification, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be targeted at the 1,2,4-triazole ring, the N-hexyl group, or the carboxamide moiety.

Regioselective Functionalization of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring contains three nitrogen atoms, and in the case of an unsubstituted triazole, alkylation can potentially occur at the N1, N2, or N4 positions. Achieving regioselectivity in the functionalization of the triazole ring is a key challenge and an area of active research. The position of substitution can significantly impact the biological activity of the resulting compound.

The regioselectivity of N-alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the presence of substituents on the triazole ring. For instance, the alkylation of 1,2,4-triazole with alkyl halides often leads to a mixture of N1 and N4 substituted products. However, specific reaction conditions can favor one isomer over the other.

In the context of a pre-existing this compound, further functionalization could be directed to the remaining nitrogen atom (N4) or potentially to one of the carbon atoms of the triazole ring through electrophilic or nucleophilic substitution reactions, although the latter is less common for the triazole ring itself.

Alkyl Chain Modifications on the N-hexyl Group

The N-hexyl group provides a lipophilic domain to the molecule, which can be crucial for its interaction with biological targets. Modifications to this alkyl chain can alter the compound's lipophilicity, steric profile, and metabolic stability.

Potential modifications to the N-hexyl group include:

Chain Length Variation: Synthesizing analogues with shorter or longer alkyl chains (e.g., N-butyl, N-octyl) can systematically probe the effect of lipophilicity on activity.

Introduction of Unsaturation: The synthesis of analogues with alkenyl or alkynyl chains could introduce conformational rigidity and potential sites for further functionalization.

Branching: Introducing branching along the alkyl chain (e.g., using an isohexyl group) can alter the steric interactions of the molecule.

Cyclization: Replacing the hexyl chain with a cyclohexyl or other cyclic alkyl group can introduce conformational constraints.

Introduction of Heteroatoms: Incorporating an oxygen or nitrogen atom into the alkyl chain to form an ether or an amine linkage can modify the polarity and hydrogen bonding potential of this part of the molecule.

These modifications would typically be introduced by starting with a different primary amine in the initial synthesis of the carboxamide or by employing a multi-step synthetic route that allows for the modification of the alkyl chain at a later stage.

Substitution Pattern Variations on the Carboxamide Moiety

The carboxamide group is a key feature of the molecule, offering opportunities for hydrogen bonding and interaction with biological receptors. Variations in the substitution pattern on the carboxamide nitrogen can lead to a diverse range of analogues.

Starting from a 1H-1,2,4-triazole-5-carboxylic acid or its corresponding ester, a wide variety of amides can be prepared through standard amide coupling reactions. This allows for the introduction of a diverse array of substituents in place of the hexyl group.

Examples of such variations include:

Aromatic and Heteroaromatic Substituents: Replacing the hexyl group with various substituted phenyl rings or heterocyclic systems can introduce different electronic and steric properties.

Functionalized Alkyl Chains: The use of alkyl amines bearing additional functional groups (e.g., hydroxyl, amino, carboxyl) can enhance water solubility and provide additional points of interaction.

Secondary Amides: While the parent compound is a secondary amide, further substitution on the amide nitrogen is not possible. However, starting with a different primary amine allows for the synthesis of a wide range of secondary amides. The synthesis of tertiary amides would require starting with a secondary amine.

The synthesis of N-substituted 1,2,4-triazole-3-carboxamides (an isomeric system) has been achieved through microwave-assisted synthesis from the corresponding esters and amines under neutral conditions, demonstrating a versatile method for creating a library of such compounds. researchgate.netrsc.org

The following table provides a conceptual overview of the derivatization possibilities for the this compound core.

| Modification Site | Type of Modification | Potential Starting Materials |

| 1,2,4-Triazole Ring | N4-Alkylation | This compound, Alkyl halide |

| N-hexyl Group | Chain length variation, branching, cyclization | 1H-1,2,4-triazole-5-carboxylic acid, various primary amines |

| Carboxamide Moiety | Replacement of hexyl with aryl, heteroaryl, or functionalized alkyl groups | 1H-1,2,4-triazole-5-carboxylic acid, various primary amines |

Advanced Spectroscopic and Crystallographic Characterization of N Hexyl 1h 1,2,4 Triazole 5 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of 1H and 13C spectra, as well as multidimensional experiments, a complete picture of the molecular framework can be assembled.

The 1H NMR spectrum of N-hexyl-1H-1,2,4-triazole-5-carboxamide is expected to provide distinct signals for each unique proton environment. The spectrum would reveal the presence of the hexyl chain, the amide proton, and the protons on the triazole ring.

The N-hexyl group protons would appear as a series of signals in the aliphatic region (δ 0.8-3.5 ppm). Specifically, the terminal methyl (CH3) group is anticipated to be a triplet around δ 0.9 ppm due to coupling with the adjacent methylene (B1212753) group. The methylene (CH2) group attached to the amide nitrogen would be the most downfield of the alkyl protons, likely appearing as a triplet around δ 3.3-3.5 ppm. The remaining four methylene groups of the hexyl chain would produce overlapping multiplets in the δ 1.2-1.6 ppm range.

The amide N-H proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but can be expected in the range of δ 7.5-8.5 ppm. The triazole ring contains one C-H proton, which would resonate as a singlet in the aromatic region, typically downfield around δ 8.0-8.5 ppm. The triazole N-H proton signal is often broad and may appear at a very downfield chemical shift (δ 12-14 ppm), sometimes disappearing upon deuteration. urfu.ru

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Triazole-NH | 12.0 - 14.0 | broad singlet |

| Amide-NH | 7.5 - 8.5 | broad singlet |

| Triazole-CH | 8.0 - 8.5 | singlet |

| N-CH₂-(CH₂)₄-CH₃ | 3.3 - 3.5 | triplet |

| N-CH₂-CH₂-(CH₂)₃-CH₃ | 1.5 - 1.7 | multiplet |

| N-(CH₂)₂-(CH₂)₃-CH₃ | 1.2 - 1.4 | multiplet |

| CH₃ | 0.8 - 1.0 | triplet |

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two triazole ring carbons, and the six carbons of the hexyl chain.

The carboxamide carbonyl carbon (C=O) is typically observed significantly downfield, in the range of δ 160-165 ppm. urfu.ru The two carbons of the 1,2,4-triazole (B32235) ring are expected to resonate around δ 145-160 ppm. urfu.runih.gov The hexyl chain carbons would appear in the aliphatic region. The carbon attached to the amide nitrogen (N-CH2) would be found around δ 40 ppm, while the terminal methyl carbon would be the most upfield at approximately δ 14 ppm. The remaining methylene carbons would have chemical shifts between δ 22-32 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 165 |

| C3 (Triazole) | 150 - 160 |

| C5 (Triazole) | 145 - 155 |

| N-CH₂ | ~ 40 |

| N-CH₂-CH₂ | ~ 31 |

| N-(CH₂)₂-CH₂ | ~ 29 |

| N-(CH₂)₃-CH₂ | ~ 26 |

| N-(CH₂)₄-CH₂ | ~ 22 |

| CH₃ | ~ 14 |

To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the N-hexyl group, cross-peaks would connect the signals of adjacent methylene groups, confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals of the hexyl chain and the triazole C-H to their corresponding carbon signals in the 13C spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the N-CH2 protons of the hexyl group to the amide carbonyl carbon, and the amide N-H proton to the C5 carbon of the triazole ring. These correlations are crucial for confirming the connection of the hexyl-amide side chain to the triazole core.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct N-H stretching bands are expected. The triazole N-H stretch typically appears as a broad band in the 3100-3300 cm⁻¹ region. researchgate.net The amide N-H stretch is also found in this region, often around 3200-3400 cm⁻¹. nih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl group would be observed between 2850 and 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band for the amide carbonyl group is expected in the range of 1650-1700 cm⁻¹. nih.gov Its exact position can indicate the extent of hydrogen bonding.

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1550-1620 cm⁻¹.

C=N and N-N Stretching: Vibrations associated with the triazole ring, such as C=N and N-N stretching, are expected in the 1400-1600 cm⁻¹ region. ijper.orgnih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium, Broad |

| Triazole N-H | Stretch | 3100 - 3300 | Medium, Broad |

| Alkyl C-H | Stretch | 2850 - 3000 | Strong |

| C=O (Amide I) | Stretch | 1650 - 1700 | Strong |

| N-H (Amide II) | Bend | 1550 - 1620 | Medium |

| C=N (Triazole) | Stretch | 1500 - 1600 | Medium |

| C-N (Triazole) | Stretch | 1250 - 1350 | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C9H17N4O, corresponding to a molecular weight of 211.26 g/mol . In techniques like electrospray ionization (ESI), the compound would likely be observed as its protonated molecule [M+H]⁺ at m/z 212.27.

The fragmentation of the molecular ion would proceed through characteristic pathways for N-alkyl amides and heterocyclic systems. researchgate.net

Alpha-Cleavage: The most common fragmentation for N-alkyl amides is cleavage of the C-C bond alpha to the nitrogen atom. This would involve the loss of a pentyl radical (C5H11•) from the hexyl chain, leading to a significant fragment ion.

McLafferty Rearrangement: A gamma-hydrogen transfer from the hexyl chain to the carbonyl oxygen, followed by cleavage of the beta-C-C bond, is a possible pathway.

Side Chain Cleavage: Fragmentation can occur at various points along the hexyl chain, leading to a series of ions differing by 14 Da (CH2).

Triazole Ring Fragmentation: The triazole ring itself can fragment, often through the loss of stable neutral molecules like N2 or HCN. researchgate.net The fragmentation pattern can be complex but provides a fingerprint for the core structure.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available, analysis of related 1,2,4-triazole derivatives allows for a prediction of its key structural features. mdpi.commdpi.com The 1,2,4-triazole ring is expected to be essentially planar. The hexyl chain would likely adopt a stable, extended conformation to minimize steric hindrance.

A critical aspect of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. The amide group (with its N-H donor and C=O acceptor) and the triazole ring (with its N-H donor and two sp2-hybridized nitrogen acceptors) are prime sites for hydrogen bonding. It is highly probable that molecules would form hydrogen-bonded dimers via the amide groups (an R²₂(8) graph set motif). These dimers could then be further linked into chains or sheets through hydrogen bonds involving the triazole rings, creating a robust supramolecular architecture. mdpi.com These interactions govern the packing of the molecules in the crystal lattice and influence the compound's physical properties.

Crystal Packing and Intermolecular Interactions from X-ray Data

The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound and its derivatives, X-ray crystallography reveals that hydrogen bonding and other non-covalent interactions are pivotal in the formation of their supramolecular structures. While crystallographic data for the specific N-hexyl derivative is not extensively available, analysis of closely related 1,2,4-triazole carboxamide structures provides significant insight into the expected packing motifs and intermolecular forces.

A predominant feature in the crystal structures of related triazole carboxamides is the formation of robust hydrogen-bonded networks. The 1,2,4-triazole ring, with its multiple nitrogen atoms, and the carboxamide group, with its N-H and C=O functionalities, are excellent hydrogen bond donors and acceptors. For instance, in the crystal structure of N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide, adjacent molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, creating one-dimensional supramolecular chains.

The influence of different substituents on the hexyl chain or the triazole ring can modify these interaction patterns, leading to variations in the crystal packing. However, the fundamental hydrogen bonding synthons involving the triazole and carboxamide groups are generally conserved.

The tables below summarize representative crystallographic data and hydrogen bond geometries for analogous triazole carboxamide derivatives, illustrating the key interactions that govern their crystal packing.

Table 1: Representative Crystal Data for a 1,2,4-Triazole Carboxamide Derivative

| Parameter | N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide |

| Molecular Formula | C₈H₇N₅O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6906 (17) |

| b (Å) | 5.2854 (10) |

| c (Å) | 17.880 (4) |

| β (°) | 90.700 (3) |

| Volume (ų) | 821.2 (3) |

| Z | 4 |

| Data obtained from a study on a related triazole carboxamide derivative to illustrate typical crystallographic parameters. |

Table 2: Intermolecular Interaction Geometries in a Related Triazole Derivative

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| Hydrogen Bond | N—H···N | 0.86 | 2.13 | 2.989 (3) | 175 |

| Hydrogen Bond | N—H···O | 0.86 | 2.05 | 2.901 (3) | 171 |

| π–π Stacking | Imidazole···Imidazole | - | - | 3.5842 (5) | - |

| Geometric parameters for intermolecular interactions in N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide, showcasing typical bond lengths and angles. |

Computational and Theoretical Investigations of N Hexyl 1h 1,2,4 Triazole 5 Carboxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By employing functionals like the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional in conjunction with a suitable basis set (e.g., 6-311G), it is possible to calculate a wide range of molecular properties with a good balance of accuracy and computational cost. nih.gov These calculations provide fundamental insights into the molecule's behavior at an electronic level.

Electronic Structure and Molecular Geometry Optimization

Geometry optimization is a fundamental DFT procedure that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-hexyl-1H-1,2,4-triazole-5-carboxamide, this process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. The 1,2,4-triazole (B32235) ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. rad-proceedings.org The N-hexyl group, an aliphatic chain, introduces significant conformational flexibility, while the carboxamide group is relatively planar. Representative optimized geometric parameters for the core structure, based on calculations for similar 1,2,4-triazole compounds, are presented below. rad-proceedings.org

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | N2-C3 | 1.32 Å |

| Bond Length | C3-N4 | 1.36 Å |

| Bond Length | N4-C5 | 1.35 Å |

| Bond Length | C5-N1 | 1.33 Å |

| Bond Length | C5-C(O) | 1.50 Å |

| Bond Length | C=O | 1.24 Å |

| Bond Length | C(O)-N(H) | 1.37 Å |

| Bond Angle | N1-N2-C3 | 111.0° |

| Bond Angle | N2-C3-N4 | 114.0° |

| Bond Angle | C3-N4-C5 | 101.5° |

| Bond Angle | O=C-N(H) | 123.5° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. The energy of the LUMO is related to its electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap corresponds to high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying regions susceptible to electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. For this compound, the MEP surface would show the most negative potential localized on the oxygen atom of the carboxamide group and, to a lesser extent, on the nitrogen atoms of the triazole ring. These areas are the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the most positive potential would be found around the hydrogen atom of the amide group, indicating its role as a hydrogen bond donor.

Global and Local Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.

Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ) : The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η) : A measure of resistance to change in electron distribution (η = (I-A)/2).

Chemical Softness (S) : The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ²/2η).

| Global Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 0.95 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 2.95 |

| Chemical Softness (S) | 0.34 |

| Electrophilicity Index (ω) | 2.58 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. frontiersin.org An MD simulation provides detailed information on the conformational flexibility and dynamic behavior of a molecule, which static quantum calculations cannot capture. nih.gov

For this compound, the presence of the six-carbon hexyl chain makes MD simulations particularly insightful. The simulation would reveal the various conformations the hexyl chain can adopt, their relative stabilities, and the energetic barriers for transitioning between them. This exploration of the "conformational landscape" is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Furthermore, MD simulations can effectively model solvation effects by immersing the molecule in a simulated box of solvent molecules, such as water. researchgate.net This allows for the study of how the solvent influences the molecule's conformation and dynamics. It also provides a detailed picture of solute-solvent interactions, such as the formation and breaking of hydrogen bonds between the carboxamide and triazole groups and the surrounding water molecules.

Reactivity and Mechanistic Studies of N Hexyl 1h 1,2,4 Triazole 5 Carboxamide

Reaction Pathways of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by two carbon and three nitrogen atoms. chemicalbook.com Its reactivity is governed by the electron distribution within the ring and the presence of multiple nitrogen atoms, which can act as sites for both protonation and substitution.

Electrophilic and Nucleophilic Substitution: The 1,2,4-triazole ring is generally resistant to electrophilic substitution on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. However, the nitrogen atoms themselves are nucleophilic and readily react with electrophiles. The parent 1H-1,2,4-triazole is easily protonated, with the N4 position being the most basic site. chemicalbook.com

Alkylation and Acylation: Alkylation is a common reaction for the 1,2,4-triazole ring, but it often leads to a mixture of isomers. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. researchgate.net For a 1H-1,2,4-triazole, substitution can occur at the N1 or N2 positions. Generally, N1-alkylation is considered the kinetic product, while the N2-substituted isomer is thermodynamically more stable. researchgate.net The presence of substituents on the triazole ring significantly directs the position of further substitution. For instance, bulky groups at the C5 position, such as the carboxamide group in the target molecule's precursor, can sterically hinder attack at the adjacent N1 position, thereby favoring substitution at N4. researchgate.netmdpi.com

Acylation reactions with acyl halides or anhydrides also occur on the ring nitrogens. Similar to alkylation, the reaction can yield a mixture of N1 and N2-acylated products. The choice of acylating agent can influence the product ratio; soft and bulky reagents tend to favor N1-acylation. rsc.org

Cycloaddition Reactions: The 1,2,4-triazole ring can participate in formal [3+2] cycloaddition reactions, which are often employed in its synthesis from precursors like hydrazones and nitriles. scribd.com The established ring system itself is relatively stable and less prone to participating in cycloaddition reactions compared to its precursors.

Chemical Transformations Involving the Carboxamide Functionality

The carboxamide group is a robust functional group, but it can undergo several important chemical transformations.

Hydrolysis: Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. The reaction involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) ions (base-promoted) on the carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond.

Reduction: The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a powerful tool for synthesizing amines from carboxylic acid derivatives.

Rearrangement Reactions: Primary amides can undergo rearrangement reactions. For example, treatment with reagents like lead tetraacetate can lead to an intermediate acylnitrene, which rearranges to an isocyanate, a key intermediate in the Curtius rearrangement. researchgate.net Similarly, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate.

Dehydration: Dehydration of the primary carboxamide group using reagents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) yields a nitrile.

Radical Reactions: Under photoredox conditions, it is possible to generate amidyl radicals from the N-H bond of the carboxamide. researchgate.net These radicals can then trigger subsequent reactions, such as intramolecular hydrogen atom transfer, to enable functionalization at remote C-H bonds. researchgate.net

Influence of the N-hexyl Substituent on Reaction Kinetics and Selectivity

The N-hexyl group attached to the N1 position of the 1,2,4-triazole ring exerts both steric and electronic effects that can modify the reactivity of the molecule.

Steric Effects: The hexyl group is a moderately bulky, flexible alkyl chain. Its presence at the N1 position creates steric hindrance, which can influence the regioselectivity of subsequent reactions on the triazole ring. For example, an electrophilic attack on the adjacent N2 atom would be sterically disfavored. This steric crowding can also impede reactions involving the neighboring C5-carboxamide group, potentially slowing down reaction rates compared to an unsubstituted analogue. In reactions involving the functionalization of the triazole ring, the presence of substituents at both the C5 and N1 positions would likely direct incoming reagents toward the N4 position, which is sterically more accessible. researchgate.net

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom to which it is attached (N1) and, to a lesser extent, within the triazole ring system. This enhanced electron density could increase the nucleophilicity of the other ring nitrogens (N2 and N4), potentially accelerating the rate of reactions with electrophiles compared to an unsubstituted triazole, provided steric effects are not dominant.

Solubility and Phase-Transfer Effects: The long, nonpolar hexyl chain significantly increases the lipophilicity of the molecule. This property affects its solubility, making it more soluble in nonpolar organic solvents. In biphasic reaction systems, this can influence reaction kinetics by altering the partitioning of the molecule between the aqueous and organic phases.

Investigation of Tautomeric Equilibria in N-hexyl-1H-1,2,4-triazole-5-carboxamide

Tautomerism is a key feature of the 1,2,4-triazole system. The unsubstituted 1,2,4-triazole ring exists in two primary tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. chemicalbook.comresearchgate.net Theoretical and experimental studies have shown that the 1H tautomer is generally the more stable form. ijsr.net

For the specific molecule this compound, the nitrogen at the 1-position is substituted with a hexyl group, which locks it into the 1H form and prevents the common prototropic tautomerism between the N1 and N4 positions. However, the concept of tautomerism is critically important when considering the synthesis of this molecule. The synthesis would likely start from a 1H-1,2,4-triazole-5-carboxamide precursor, which exists in equilibrium with its 4H tautomer. The alkylation reaction that introduces the hexyl group can therefore occur at different nitrogen atoms, leading to positional isomers.

The preference for alkylation at N1 to form the target compound over substitution at N2 or N4 depends on the tautomeric equilibrium of the starting material and the reaction conditions. researchgate.net The presence of the C5-carboxamide substituent can influence the tautomeric preference. For instance, in 3-amino-1,2,4-triazole (an analogue of the 5-carboxamide precursor), the 1H tautomer is favored. ijsr.net This preference for the 1H form in the precursor would facilitate the synthesis of the desired N1-hexyl product.

Furthermore, the carboxamide group itself can exhibit amide-imidol tautomerism, although the amide form is overwhelmingly favored under normal conditions.

Supramolecular Chemistry and Non Covalent Interactions of N Hexyl 1h 1,2,4 Triazole 5 Carboxamide

Characterization of Hydrogen Bonding Patterns and Donor/Acceptor Capabilities

N-hexyl-1H-1,2,4-triazole-5-carboxamide possesses multiple sites for hydrogen bonding, a key directional interaction in supramolecular chemistry. The 1,2,4-triazole (B32235) ring itself contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group of the triazole is a hydrogen bond donor. Furthermore, the carboxamide group (-CONH-) attached at the 5-position introduces an additional N-H donor and a carbonyl oxygen (C=O) acceptor. This multiplicity of donor and acceptor sites allows for the formation of complex and robust hydrogen-bonded networks. nih.gov

In the parent compound, 1H-1,2,4-triazole-3-carboxamide, crystallographic studies have revealed extensive intermolecular N—H⋯O and N—H⋯N hydrogen bonds that organize the planar molecules into sheets. nih.gov It is highly probable that this compound engages in similar hydrogen bonding motifs. The carboxamide moiety is a particularly strong motif for forming dimeric structures or one-dimensional chains through N—H⋯O interactions.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Donor/Acceptor | Atom(s) Involved |

| 1,2,4-Triazole Ring | Donor | N-H |

| Acceptor | N2, N4 | |

| Carboxamide Group | Donor | N-H |

| Acceptor | C=O |

The interplay of these hydrogen bonds can lead to the formation of various supramolecular synthons, which are predictable and reliable patterns of hydrogen bonding. The specific arrangement in the solid state would be influenced by the steric hindrance and packing effects of the N-hexyl chain.

Role of the N-hexyl Chain in Hydrophobic Interactions and Self-Assembly

The N-hexyl chain is a nonpolar aliphatic tail that introduces a hydrophobic element to the molecule. In aqueous environments, this would lead to hydrophobic interactions, where the hexyl chains of multiple molecules would aggregate to minimize their contact with water. In the solid state or in nonpolar solvents, the hexyl chains would interact through weaker van der Waals forces.

Pi-Pi Stacking and Other Aromatic Interactions Involving the Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle and, as such, is capable of participating in π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. In π-π stacking, the rings can arrange in a face-to-face or an offset (displaced) manner. These interactions, while weaker than hydrogen bonds, are significant in stabilizing the three-dimensional structure of supramolecular assemblies.

Design and Synthesis of Supramolecular Assemblies Incorporating this compound

The combination of strong, directional hydrogen bonding, hydrophobic interactions, and weaker π-π stacking makes this compound a versatile building block for the design of complex supramolecular assemblies. By modifying the molecular structure or the external conditions, it is possible to control the self-assembly process and create materials with desired properties.

One approach to designing supramolecular assemblies is to utilize the self-complementary hydrogen bonding of the carboxamide and triazole moieties to form tapes, ribbons, or sheets. The N-hexyl chains would then decorate these structures, influencing their solubility and packing.

Another strategy involves the use of templates to guide the assembly of the molecules into a specific architecture. For example, sandwich complexes formed by two zinc porphyrins and a diamine ligand have been used as a supramolecular template to direct the synthesis of triazole oligomers. rsc.orgnih.gov While this example involves covalent synthesis, the principle of using a template to organize molecules can be applied to non-covalent assembly as well.

Furthermore, the introduction of additional functional groups to the this compound scaffold could allow for coordination with metal ions, leading to the formation of metallosupramolecular structures. The triazole nitrogen atoms are known to coordinate to metal centers, and this property can be exploited to create one-, two-, or three-dimensional coordination polymers. nih.gov

The synthesis of such assemblies would typically involve dissolving the this compound in a suitable solvent and then inducing self-assembly through changes in temperature, solvent composition, or concentration. The resulting structures could be characterized by techniques such as X-ray diffraction, scanning tunneling microscopy, and various spectroscopic methods.

Coordination Chemistry of N Hexyl 1h 1,2,4 Triazole 5 Carboxamide As a Ligand

Ligand Design Principles and Coordination Modes

The design of N-hexyl-1H-1,2,4-triazole-5-carboxamide as a ligand is based on the inherent properties of the 1,2,4-triazole (B32235) ring system, which is known to act as a versatile building block in the construction of coordination compounds. The triazole ring itself offers multiple potential coordination sites through its nitrogen atoms.

Key Design Features:

1,2,4-Triazole Core: This five-membered aromatic ring contains three nitrogen atoms, which can act as Lewis bases and coordinate to metal centers. The most common coordination occurs through the N1 and N2 atoms, allowing the triazole to act as a bridging ligand between two metal centers. mdpi.com Monodentate coordination through a single nitrogen atom is also possible. researchgate.net

Carboxamide Substituent: The carboxamide group at the 5-position introduces additional potential donor atoms: the carbonyl oxygen and the amide nitrogen. This group can participate in coordination, potentially leading to chelation, which enhances the stability of the resulting metal complex.

N-hexyl Chain: The hexyl group attached to the amide nitrogen is primarily lipophilic. While not directly involved in coordination, this group can influence the solubility of the ligand and its metal complexes in organic solvents and may also introduce steric effects that can affect the final structure of the coordination compound.

Coordination Modes:

Based on the chemistry of related 1,2,4-triazole derivatives, this compound is expected to exhibit several coordination modes:

Monodentate Coordination: The ligand could coordinate to a single metal ion through one of the nitrogen atoms of the triazole ring.

Bidentate Bridging Coordination: The most prevalent coordination mode for 1,2,4-triazoles involves the N1 and N2 atoms bridging two metal centers. mdpi.comnih.gov This mode of coordination can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. researchgate.netacs.org

Chelating Coordination: The presence of the carboxamide group could allow for chelation, where the ligand binds to a single metal center through a triazole nitrogen and the carbonyl oxygen of the carboxamide group, forming a stable five- or six-membered ring.

The interplay of these potential coordination modes allows for the formation of a diverse range of complex architectures, from discrete molecules to extended one-, two-, or three-dimensional networks. mdpi.com

Synthesis and Spectroscopic Characterization of Metal Complexes

While no explicit synthesis of metal complexes with this compound has been documented in the reviewed literature, the synthesis of related 1,2,4-triazole complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

General Synthetic Approach:

A general method for the synthesis of metal complexes with 1,2,4-triazole-based ligands involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as ethanol, methanol, or a mixture of solvents. The reaction mixture is then stirred, often with heating, to facilitate the formation of the complex. The resulting solid complex can then be isolated by filtration, washed, and dried. The stoichiometry of the reactants and the reaction conditions (temperature, solvent, presence of a base) can influence the final product.

Spectroscopic Characterization:

The characterization of these metal complexes would rely on a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The coordination of the triazole ring to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. For this compound, a shift in the C=O stretching frequency of the carboxamide group would indicate its involvement in coordination. The appearance of new bands at lower frequencies can be attributed to metal-ligand vibrations (M-N, M-O). ekb.eg

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra can help to determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordination sphere. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites.

The table below illustrates typical IR spectral data for a related 1,2,4-triazole ligand and its hypothetical metal complex.

| Functional Group | Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Inference |

| C=N (triazole) | ~1610 | Shifted | Coordination of triazole nitrogen |

| N-N (triazole) | ~1050 | Shifted | Coordination of triazole nitrogen |

| C=O (carboxamide) | ~1680 | Shifted to lower frequency | Coordination of carbonyl oxygen |

| M-N | - | ~450-500 | Formation of metal-nitrogen bond |

| M-O | - | ~350-400 | Formation of metal-oxygen bond |

| Note: This is an illustrative table based on general spectroscopic data for similar compounds. |

Electronic and Structural Properties of this compound Metal Complexes

The electronic and structural properties of metal complexes are intrinsically linked to the nature of the metal ion and the coordinating ligand. For complexes of this compound, these properties can be inferred from studies on analogous 1,2,4-triazole complexes.

Structural Properties:

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes. Studies on copper(II) complexes with other 1,2,4-triazole derivatives have revealed a variety of structures, including:

Dinuclear Complexes: These often feature two copper(II) ions bridged by two N1,N2-triazole ligands, resulting in a [Cu₂(μ-triazole)₂] core. The coordination geometry around each copper ion is often completed by other ligands, such as water molecules or anions, leading to square-pyramidal or distorted trigonal-bipyramidal environments. nih.govnih.gov

Polynuclear Complexes and Coordination Polymers: The bridging nature of the 1,2,4-triazole ligand can lead to the formation of extended one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net The specific dimensionality is influenced by the substituents on the triazole ring and the counter-ions present.

The table below presents hypothetical structural data for a dinuclear copper(II) complex with a bridging 1,2,4-triazole ligand, based on reported structures of similar complexes.

| Parameter | Value | Reference |

| Cu-N (triazole) bond length | 1.98 - 2.02 Å | researchgate.net |

| Cu-O (axial ligand) bond length | 2.20 - 2.30 Å | researchgate.net |

| Cu···Cu distance | 3.80 - 4.10 Å | nih.gov |

| Coordination Geometry | Square-pyramidal or Distorted Trigonal-bipyramidal | nih.govnih.gov |

| Note: This is an illustrative table based on data from analogous copper(II)-triazole complexes. |

Electronic Properties:

The electronic properties of these complexes are largely determined by the d-electron configuration of the metal ion. For instance, copper(II) complexes (d⁹) are paramagnetic and often exhibit interesting magnetic properties. The magnetic susceptibility of polynuclear complexes can reveal the nature and strength of the magnetic interactions (ferromagnetic or antiferromagnetic) between the metal centers, which are mediated by the bridging triazole ligands. mdpi.comacs.org

Application of Metal-N-hexyl-1H-1,2,4-triazole-5-carboxamide Complexes in Catalysis

Metal complexes derived from 1,2,4-triazole ligands have shown promise as catalysts in various organic transformations. While there is no specific research on the catalytic applications of this compound complexes, the catalytic activity of related copper(II)-triazole complexes suggests potential applications.

Potential Catalytic Activities:

Oxidation Reactions: Copper(II) complexes with 1,2,4-triazole derivatives have been investigated as catalysts for the selective oxidation of hydrocarbons. For example, they have been shown to catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). nih.gov The catalytic activity is influenced by the structure of the complex and the reaction conditions.

The catalytic performance of these complexes is often attributed to the ability of the metal center to cycle between different oxidation states, facilitating the activation of the substrate and the oxidant. The ligand framework plays a crucial role in stabilizing the catalytically active species and influencing the selectivity of the reaction. The N-hexyl group in this compound could enhance the solubility of the catalyst in non-polar organic substrates, potentially improving its catalytic efficiency in certain reactions.

Further research is needed to synthesize and evaluate the catalytic potential of metal complexes of this compound to fully understand their capabilities in this area.

Structure Activity Relationship Sar Methodologies and Mechanistic Foundations for N Hexyl 1h 1,2,4 Triazole 5 Carboxamide

Methodologies for Investigating SAR in Triazole-based Compounds

The investigation of SAR in triazole-based compounds, including N-hexyl-1H-1,2,4-triazole-5-carboxamide, employs a variety of methodologies to correlate chemical structure with biological activity. These can be broadly categorized into experimental and computational approaches.

Experimental Methodologies:

Combinatorial Chemistry and High-Throughput Screening: The synthesis of a large library of analogs of this compound with systematic modifications to the hexyl chain, the triazole core, and the carboxamide group, followed by high-throughput screening, can rapidly identify key structural determinants of activity.

Bioisosteric Replacement: The amide bond in the carboxamide moiety can be replaced with a 1,2,3-triazole ring, a common bioisostere, to investigate the importance of this functional group for biological activity. mdpi.com

Spectroscopic Techniques: Techniques such as UV-Vis and fluorescence spectroscopy can be used to study the binding interactions between triazole compounds and biological targets like proteins. tandfonline.comnih.gov Changes in the spectra upon binding can provide information about the binding affinity and the microenvironment of the binding site. tandfonline.comnih.gov

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful computational tool for understanding the relationship between the physicochemical properties of a series of compounds and their biological activities. sdiarticle3.com Both 2D-QSAR and 3D-QSAR approaches are utilized.

2D-QSAR: This method develops linear regression models to correlate biological activity with various molecular descriptors. researchgate.net

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to create 3D models that relate the steric and electrostatic fields of molecules to their activity. researchgate.net These models can help identify regions of the molecule where modifications may lead to increased or decreased activity. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mui.ac.irpensoft.net It is used to understand the binding mode of triazole derivatives and to identify key interactions with the active site of a target protein. mui.ac.irnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the complex and the conformational changes that may occur upon binding. pensoft.net

The following table summarizes key methodologies used in SAR studies of triazole compounds:

| Methodology | Description | Application Example |

| QSAR | Correlates physicochemical properties with biological activity. | Developing models to predict the antifungal activity of novel triazole derivatives. researchgate.net |

| Molecular Docking | Predicts the binding orientation of a ligand to a receptor. | Investigating the interaction of triazole-based inhibitors with their target enzymes. mui.ac.irnih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of a ligand-receptor complex. pensoft.net |

Theoretical Frameworks for Understanding Molecular Recognition and Binding

The interaction of this compound with its biological target is governed by the principles of molecular recognition, which involves a variety of non-covalent interactions.

Key Molecular Interactions: The 1,2,4-triazole (B32235) ring is a versatile pharmacophore capable of engaging in a range of interactions, including:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. researchgate.net The carboxamide group also provides hydrogen bond donor and acceptor sites.

Dipole-Dipole and Ion-Dipole Interactions: The polar nature of the triazole ring contributes to these interactions. nih.gov

π-π Stacking: The aromatic triazole ring can participate in π-π stacking interactions with aromatic residues in the binding site of a receptor. nih.gov

Hydrophobic Interactions: The N-hexyl group is a lipophilic moiety that can engage in hydrophobic interactions with nonpolar regions of the binding pocket. tandfonline.com

Thermodynamic Principles: The binding of a ligand to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Favorable binding is characterized by a negative ΔG. Thermodynamic parameters can be calculated from experimental data to understand the driving forces behind the binding process. tandfonline.com

Computational Chemistry Approaches:

Density Functional Theory (DFT): DFT calculations can be used to study the electronic properties of triazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding their reactivity. acs.org

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electrostatic potential on the surface of a molecule, identifying regions that are likely to be involved in electrostatic interactions. researchgate.net

Mechanistic Correlations between Structural Features and Molecular Interactions

The specific structural features of this compound directly influence its interactions with biological targets.

The 1,2,4-Triazole Core: This heterocyclic ring is a key pharmacophore. Its nitrogen atoms can coordinate with metal ions in metalloenzymes or form hydrogen bonds with amino acid residues in the active site of a receptor. nih.gov The triazole ring's aromaticity also allows for π-π stacking interactions. nih.gov

The Carboxamide Group: The carboxamide moiety at the 5-position of the triazole ring is a significant contributor to the molecule's polarity and hydrogen-bonding capacity. mdpi.com It can form multiple hydrogen bonds with the receptor, enhancing binding affinity and specificity. The oxygen of the carboxamide linker can interact with amino acid residues like Aspartate through hydrogen bonding. nih.gov

The N-hexyl Group: The six-carbon aliphatic chain introduces a significant lipophilic character to the molecule. This can influence several properties:

Membrane Permeability: Increased lipophilicity can enhance the ability of the compound to cross cell membranes.

Binding Affinity: The hexyl group can fit into hydrophobic pockets within the receptor's active site, leading to favorable van der Waals interactions and an increase in binding affinity. tandfonline.com

Selectivity: The size and shape of the hexyl group can play a role in the selectivity of the compound for a particular target, as different receptors will have differently shaped hydrophobic pockets.

The following table illustrates the correlation between structural features and potential molecular interactions:

| Structural Feature | Potential Molecular Interactions |

| 1,2,4-Triazole Ring | Hydrogen bonding, π-π stacking, coordination with metal ions. nih.govnih.gov |

| Carboxamide Group | Hydrogen bonding. nih.govmdpi.com |

| N-hexyl Chain | Hydrophobic interactions, van der Waals forces. tandfonline.com |

Impact of the this compound Scaffold on Molecular Property Modulation

The this compound scaffold provides a versatile framework for modulating a range of molecular properties that are critical for drug-like behavior.

Physicochemical Properties:

Lipophilicity: The N-hexyl group significantly increases the lipophilicity of the molecule, which can be quantified by the partition coefficient (LogP). This property is crucial for membrane permeability and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Properties: The electron-withdrawing nature of the triazole ring and the carboxamide group can influence the electronic properties of the molecule, which in turn can affect its reactivity and metabolic stability.

Pharmacokinetic Properties:

Absorption: The balance of lipophilicity and solubility is a primary determinant of oral absorption.

Distribution: The extent of plasma protein binding and the ability to penetrate tissues are influenced by the physicochemical properties of the scaffold.

Metabolism: The 1,2,4-triazole ring is generally metabolically stable. springerprofessional.de However, the hexyl chain may be susceptible to oxidative metabolism.

Pharmacodynamic Properties:

Target Affinity and Selectivity: Modifications to the scaffold, particularly the substituents on the triazole ring and the length and branching of the alkyl chain, can be used to fine-tune the affinity and selectivity of the compound for its biological target. For instance, substituting bulkier groups or increasing the alkyl chain length can sometimes lead to decreased bioactivity. nih.gov

Efficacy: The intrinsic activity of the compound at its target is a function of how well its structural features complement the binding site and induce the desired biological response.

Advanced Research Methodologies and Techniques in N Hexyl 1h 1,2,4 Triazole 5 Carboxamide Studies

High-Throughput Screening for Structure-Property Correlation

High-throughput screening (HTS) is a powerful methodology used to rapidly assess a large number of chemical compounds for a specific activity or property. bmglabtech.comnih.gov In the context of N-hexyl-1H-1,2,4-triazole-5-carboxamide, HTS can be employed to establish correlations between structural modifications and various physicochemical or biological properties. This is often achieved by creating a library of analogues where the hexyl group, the carboxamide moiety, or the triazole ring is systematically varied.

The process typically involves the automated testing of these compound libraries in miniaturized assay formats, such as 96-, 384-, or 1536-well microplates. bmglabtech.com A range of properties can be screened, including solubility, lipophilicity, thermal stability, and binding affinity to biological targets. The resulting data is then analyzed to identify structure-activity relationships (SAR) or structure-property relationships (SPR). mdpi.comresearchgate.netnih.gov For instance, a study on 1,2,4-triazole (B32235) derivatives might explore how altering the alkyl chain length affects their antifungal activity. researchgate.net

Illustrative Data from a High-Throughput Screening Campaign:

The following interactive table illustrates hypothetical data from a high-throughput screening of N-alkyl-1H-1,2,4-triazole-5-carboxamide analogues to assess the impact of alkyl chain length on aqueous solubility and a hypothetical enzyme inhibitory activity.

| Compound | Alkyl Chain | Aqueous Solubility (µg/mL) | IC50 (µM) |

| 1 | Methyl | 1500 | >100 |

| 2 | Ethyl | 1250 | 85.3 |

| 3 | Propyl | 800 | 52.1 |

| 4 | Butyl | 450 | 25.8 |

| 5 | Pentyl | 200 | 12.4 |

| 6 | Hexyl | 95 | 5.7 |

| 7 | Heptyl | 40 | 8.9 |

| 8 | Octyl | 15 | 15.2 |

Such data, when generated for a large and diverse library, can be used to build predictive models for designing new derivatives with optimized properties.

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its solid-state structure and dynamic behavior.

Solid-State NMR (ssNMR):

Solid-state NMR spectroscopy is a non-destructive technique that provides detailed information about the structure, conformation, and dynamics of molecules in the solid state. nih.govox.ac.ukresearchgate.net Unlike solution NMR, ssNMR can be used to analyze crystalline, amorphous, or partially ordered materials. ox.ac.uk For this compound, ssNMR can be used to:

Determine Polymorphism: Identify and characterize different crystalline forms of the compound, which can have significant impacts on its physical properties and bioavailability. ox.ac.uk

Elucidate Packing Arrangements: Provide information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

Characterize Amorphous Content: Quantify the amount of amorphous material in a sample, which is crucial for stability and dissolution studies.

Illustrative Solid-State ¹³C NMR Chemical Shifts:

The table below presents hypothetical ¹³C ssNMR chemical shifts for this compound, which would be crucial for its structural elucidation in the solid form.

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| C3 (Triazole) | 158.2 |

| C5 (Triazole) | 152.5 |

| C=O (Carboxamide) | 165.8 |

| CH₂ (Hexyl, adjacent to N) | 42.1 |

| CH₂ (Hexyl) | 31.5, 29.3, 26.8, 22.6 |

| CH₃ (Hexyl) | 14.1 |

Time-Resolved Spectroscopy:

Time-resolved spectroscopy techniques are used to study the dynamics of excited states in molecules. rsc.org For a compound like this compound, which may possess interesting photophysical properties, techniques like time-resolved fluorescence spectroscopy can be employed. researchgate.netnih.gov These methods involve exciting the sample with a short pulse of light and then monitoring the subsequent decay of the fluorescence over time. This can provide information about:

Fluorescence Lifetime: The average time the molecule spends in the excited state before returning to the ground state.